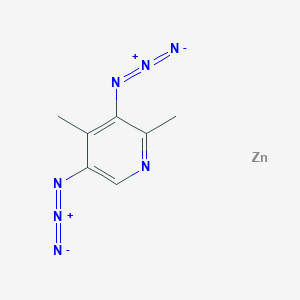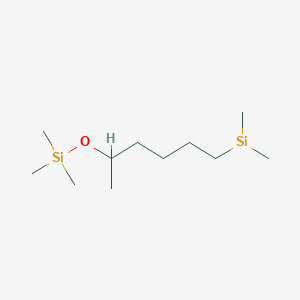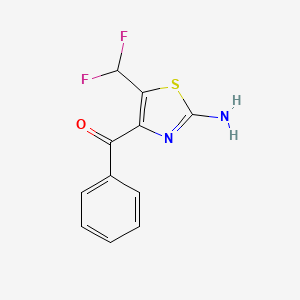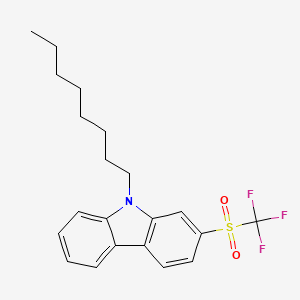
3,5-Diazido-2,4-dimethylpyridine;ZINC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Diazido-2,4-dimethylpyridine;ZINC is a chemical compound with the molecular formula C7H7N7 It is characterized by the presence of two azido groups (-N3) attached to the pyridine ring at the 3 and 5 positions, and two methyl groups (-CH3) at the 2 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diazido-2,4-dimethylpyridine typically involves the introduction of azido groups to a dimethylpyridine precursor. One common method is the diazotization of 3,5-dimethylpyridine followed by azidation. The reaction conditions often include the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt, which is then treated with sodium azide (NaN3) to introduce the azido groups.
Industrial Production Methods
Industrial production of 3,5-Diazido-2,4-dimethylpyridine may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the potentially explosive nature of azido compounds.
化学反应分析
Types of Reactions
3,5-Diazido-2,4-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro groups.
Reduction: The azido groups can be reduced to amines.
Substitution: The azido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or nitric acid (HNO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the azido groups under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3,5-dinitro-2,4-dimethylpyridine.
Reduction: Formation of 3,5-diamino-2,4-dimethylpyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
科学研究应用
3,5-Diazido-2,4-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other nitrogen-containing heterocycles.
Biology: Potential use in the study of azido group interactions with biological molecules.
Medicine: Investigated for its potential as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,5-Diazido-2,4-dimethylpyridine involves the reactivity of the azido groups. These groups can undergo cycloaddition reactions, forming triazoles, which are important in click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
相似化合物的比较
Similar Compounds
- 3,5-Diazido-2,4-dimethylpyridine
- 3,5-Diazido-2,6-dimethylpyridine
- 3,5-Diazido-4-methylpyridine
Uniqueness
3,5-Diazido-2,4-dimethylpyridine is unique due to the specific positioning of the azido and methyl groups, which influence its reactivity and potential applications. The presence of two azido groups makes it highly reactive and suitable for various chemical transformations.
属性
CAS 编号 |
142110-43-8 |
|---|---|
分子式 |
C7H7N7Zn |
分子量 |
254.6 g/mol |
IUPAC 名称 |
3,5-diazido-2,4-dimethylpyridine;zinc |
InChI |
InChI=1S/C7H7N7.Zn/c1-4-6(11-13-8)3-10-5(2)7(4)12-14-9;/h3H,1-2H3; |
InChI 键 |
GOYOUYWFWLQMAK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=C1N=[N+]=[N-])C)N=[N+]=[N-].[Zn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{2-[(9H-Fluoren-2-yl)oxy]ethylidene}-1-azabicyclo[2.2.2]octane](/img/structure/B15160709.png)
![1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole](/img/structure/B15160711.png)
![2-methyl-6-[(Z)-prop-1-enyl]pyridine](/img/structure/B15160721.png)

![N-({4-[2-(Ethylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine](/img/structure/B15160727.png)
![Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B15160730.png)


![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol](/img/structure/B15160753.png)
![[(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid](/img/structure/B15160756.png)
![Bicyclo[2.2.1]hept-2-ene, 2-(1-methylethenyl)-](/img/structure/B15160769.png)
![Ethanol, 2,2'-[[3-(10H-phenoxazin-10-yl)propyl]imino]bis-](/img/structure/B15160787.png)
